Product packaging for Methyl α-Linolenyl Fluorophosphonate(Cat. No.:)

Methyl α-Linolenyl Fluorophosphonate

Cat. No.: B1150359
M. Wt: 344.4
InChI Key: MEHJVKGETWKOKY-YSTUJMKBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Serine Hydrolases and their Diverse Biological Roles

Serine hydrolases represent one of the largest and most diverse classes of enzymes in eukaryotes, constituting approximately 1% of all proteins in mammals. nih.govwikipedia.org This superfamily is characterized by a highly reactive serine residue within the enzyme's active site, which acts as a nucleophile to hydrolyze ester, amide, or thioester bonds in various substrates. nih.govnih.govletstalkacademy.com The catalytic mechanism involves the formation of a covalent acyl-enzyme intermediate, which is subsequently hydrolyzed by water to regenerate the active enzyme. nih.gov

These enzymes play critical roles in a vast array of physiological processes. nih.gov Their functions are integral to digestion, blood clotting, nervous system signaling, inflammation, and lipid metabolism. nih.govnih.gov Serine hydrolases are also implicated in the pathology of numerous diseases, including cancer, diabetes, and neurological disorders. researchgate.netnih.gov

Table 1: Examples of Serine Hydrolase Classes and Functions

Serine Hydrolase Class Examples Biological Function
Proteases Trypsin, Chymotrypsin Digestion, Blood Clotting nih.govwikipedia.org
Lipases Pancreatic Lipase, Hormone-Sensitive Lipase Lipid metabolism, Fat digestion wikipedia.org
Esterases Acetylcholinesterase, Carboxylesterases Nerve signal termination, Detoxification wikipedia.orgnih.gov

| Amidases | Fatty Acid Amide Hydrolase (FAAH) | Termination of endocannabinoid signaling nih.gov |

The Conceptual Framework of Active-Site Directed Irreversible Inhibitors in Chemical Biology

Active-site directed irreversible inhibitors are molecules designed to permanently inactivate an enzyme by forming a stable, covalent bond with a specific amino acid residue in the active site. youtube.comlibretexts.orgnih.gov This mechanism contrasts with reversible inhibitors, which bind non-covalently and can be displaced. libretexts.org The formation of the covalent bond effectively blocks the substrate from accessing the active site, leading to a permanent loss of enzyme activity. youtube.compearson.com

The process typically follows a two-step mechanism:

Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme's active site (E) to form an initial enzyme-inhibitor complex (E·I). acs.org

Covalent Modification: This is followed by an intramolecular chemical reaction where the inhibitor forms a covalent bond with the enzyme (E-I), leading to irreversible inactivation. acs.org

This targeted approach is a cornerstone of chemical biology and drug design, allowing for the development of highly specific probes and therapeutic agents. youtube.comstanford.edu Organophosphates, such as Diisopropyl fluorophosphate (B79755) (DIFP), are classic examples of irreversible inhibitors that target the active site serine of enzymes like chymotrypsin. libretexts.orgpearson.com Fluorophosphonates, including MLnFP, operate under this same principle, making them valuable tools for studying enzyme function. researchgate.netnih.gov

Table 2: Key Parameters of Irreversible Enzyme Inhibition

Parameter Description
kinact The maximal rate of enzyme inactivation at saturating concentrations of the inhibitor. acs.org
KI The concentration of inhibitor that produces half of the maximal inactivation rate (kinact). acs.org

Methyl α-Linolenyl Fluorophosphonate (MLnFP) as a Prototype in Enzyme Inhibition Studies

This compound (MLnFP) is a synthetic organophosphorus compound and an analog of the more extensively studied methyl arachidonyl fluorophosphonate (MAFP). glpbio.comapexbt.com It functions as an active-site directed, irreversible inhibitor of several enzymes, most notably phospholipases and fatty acid amide hydrolase (FAAH). glpbio.comglpbio.com

MLnFP's mechanism of action involves the fluorophosphonate group covalently bonding with the catalytic serine residue in the active site of target hydrolases. nih.gov This action makes it a useful probe for investigating the roles of these enzymes. For instance, research has shown that MLnFP can inhibit the amidase activity of FAAH orthologs in early land plants by interacting with the catalytic triad (B1167595). nih.gov

A significant application of MLnFP has been in structural biology. Researchers successfully used MLnFP to obtain the crystal structure of a plant fatty acid amide hydrolase (Arabidopsis FAAH) in its ligand-bound form. nih.govresearchgate.net This work provided crucial insights into the enzyme's substrate-binding pocket and the molecular basis for its interaction with substrates, demonstrating the value of MLnFP as a tool for mechanistic and structural studies. nih.gov Although less characterized pharmacologically than MAFP, MLnFP's utility in inhibiting specific enzymes and facilitating structural analysis establishes it as a key prototype compound in the field of enzyme inhibition. glpbio.comnih.gov

Properties

Molecular Formula

C19H34FO2P

Molecular Weight

344.4

InChI Key

MEHJVKGETWKOKY-YSTUJMKBSA-N

Appearance

Assay:≥98%A solution in methyl acetate

Synonyms

9Z,12Z,15Z-octadecatrienyl-phosphonofluoridic acid, methyl ester

Origin of Product

United States

Molecular Mechanisms of Serine Hydrolase Inhibition by Methyl α Linolenyl Fluorophosphonate

Detailed Analysis of Covalent Adduction to the Catalytic Serine Residue

The primary mechanism of inhibition by methyl α-linolenyl fluorophosphonate involves the formation of a stable, covalent bond with the catalytic serine residue within the active site of a target serine hydrolase. This process, known as covalent adduction, effectively renders the enzyme inactive. The fluorophosphonate moiety of MLnFP serves as a potent electrophile, targeting the nucleophilic hydroxyl group of the serine residue.

The catalytic mechanism of serine hydrolases typically involves a catalytic triad (B1167595) composed of serine, histidine, and aspartate (or glutamate). The histidine residue, acting as a general base, abstracts a proton from the serine's hydroxyl group, thereby increasing its nucleophilicity. The activated serine then attacks the carbonyl or phosphorus center of the substrate or, in this case, the inhibitor.

In the case of fluorophosphonate inhibitors like MLnFP, the phosphorus atom is the target of this nucleophilic attack. The serine alkoxide attacks the phosphorus, leading to the displacement of the fluoride (B91410) ion as a leaving group. This results in the formation of a stable, covalent phosphonyl-enzyme complex. This adduction is considered practically irreversible under physiological conditions, leading to a long-lasting inhibition of enzymatic activity.

Crystal structure analyses of related compounds, such as methyl γ-linolenylfluorophosphonate (MGLFP) in complex with the human fatty acid synthase (FAS) thioesterase (TE) domain, have provided a detailed view of this interaction. The structure confirms the phosphorylation of the active site serine by the phosphonate (B1237965) head group. nih.govresearchgate.net This covalent modification is the principal reason for the inactivation of the enzyme. nih.gov The distance of the covalent bond formed between the phosphorus atom and the oxygen of the serine side chain has been measured to be approximately 1.81 Å in the MGLP-TE complex. researchgate.net

Characterization of Irreversible Inactivation Kinetics and Enzyme Protection Studies

Research on the inhibition of the Ca2+-independent phospholipase A2 (iPLA2) by MAFP demonstrated concentration-dependent and time-dependent inactivation. nih.govcapes.gov.br Preincubation of iPLA2 with MAFP resulted in a linear, time-dependent loss of enzyme activity, a hallmark of irreversible inhibition. nih.govcapes.gov.br This inhibition was not reversible upon extensive dilution, further confirming the stability of the enzyme-inhibitor complex. nih.govcapes.gov.br

Enzyme protection studies offer further evidence for active-site-directed inhibition. In these experiments, the enzyme is pre-incubated with a reversible inhibitor or a substrate before the addition of the irreversible inhibitor. If the irreversible inhibitor binds to the same site, the presence of the reversible ligand will protect the enzyme from inactivation. In studies with MAFP and iPLA2, the reversible inhibitor PACOCF3 was shown to protect the enzyme from inactivation by MAFP, indicating that both compounds compete for the same active site. nih.govcapes.gov.br This suggests that the inhibition is indeed an active-site-directed process. The ability of MAFP to inhibit iPLA2 points to a mechanism that likely proceeds through an acyl-enzyme intermediate. glpbio.comnih.govcapes.gov.br

The following table summarizes the characteristics of irreversible inhibition, as demonstrated by studies on MAFP, which are presumed to be similar for this compound.

Kinetic Parameter Observation with MAFP Implication for Mechanism
Time-Dependence Linear inactivation of enzyme activity over time upon preincubation. nih.govcapes.gov.brCovalent bond formation is a time-dependent process.
Concentration-Dependence Inhibition increases with higher concentrations of the inhibitor. nih.govcapes.gov.brThe rate of inactivation is proportional to the inhibitor concentration.
Irreversibility Inhibition is not reversed by extensive dilution. nih.govcapes.gov.brFormation of a stable, covalent enzyme-inhibitor adduct.
Enzyme Protection A reversible inhibitor protects the enzyme from inactivation. nih.govcapes.gov.brThe inhibitor binds specifically to the catalytic active site.

Enzymatic Target Spectrum and Selectivity Profiling

This compound, like its analogs, is expected to exhibit a broad spectrum of activity against various members of the serine hydrolase superfamily. The selectivity of such inhibitors is influenced by the fatty acid tail, which can confer specificity for certain enzymes based on the topology and chemical nature of their substrate-binding pockets.

Inhibition of Phospholipase Subfamilies (e.g., cPLA2, iPLA2, PLA1, HPLRP2)

Phospholipases A2 (PLA2) are a key group of enzymes targeted by fluorophosphonate inhibitors. Methyl arachidonyl fluorophosphonate (MAFP) is a well-documented inhibitor of both cytosolic phospholipase A2 (cPLA2) and Ca2+-independent phospholipase A2 (iPLA2). caymanchem.comglpbio.comnih.govcapes.gov.br It has been shown to be a potent, active-site-directed, irreversible inhibitor of cPLA2. glpbio.comnih.govcapes.gov.br Subsequent studies revealed that MAFP also potently inhibits iPLA2 in a concentration-dependent manner, with half-maximal inhibition observed at 0.5 µM after a 5-minute preincubation at 40°C. nih.govcapes.gov.br However, it does not appear to discriminate between cPLA2 and iPLA2. nih.govcapes.gov.br

Furthermore, MAFP has been identified as an irreversible inhibitor of human pancreatic lipase-related protein 2 (HPLRP2), an enzyme that displays phospholipase A1 (PLA1), lipase, and galactolipase activities. nih.gov The inhibition of HPLRP2 by MAFP confirms that the inhibitor can target PLA1 activity. nih.gov Mass spectrometry analysis of HPLRP2 incubated with MAFP showed a mass increase consistent with the covalent binding of the inhibitor to the active site serine. nih.gov Given that this compound is an analog of MAFP, it is anticipated to inhibit these phospholipase subfamilies as well. caymanchem.combertin-bioreagent.comglpbio.com

The inhibitory profile of MAFP against various phospholipases is summarized in the table below.

Enzyme Inhibitor Inhibition Characteristics
cPLA2 MAFPPotent, active-site directed, irreversible inhibitor. caymanchem.comglpbio.comnih.govcapes.gov.br
iPLA2 MAFPPotent, irreversible inhibitor (IC50 ~0.5 µM). nih.govcapes.gov.br
PLA1 (via HPLRP2) MAFPIrreversible inhibitor. nih.gov
HPLRP2 MAFPIrreversible inhibitor of lipase, phospholipase A1, and galactolipase activities. nih.gov

Modulation of Fatty Acid Amide Hydrolase (FAAH) Activity

Fatty acid amide hydrolase (FAAH) is an integral membrane protein and a key serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide (B1667382). nih.gov MAFP has been identified as a potent irreversible inhibitor of FAAH. caymanchem.comnih.gov The inhibition of FAAH by compounds like MAFP leads to an increase in the endogenous levels of anandamide and other fatty acid amides, which can produce analgesic, anti-inflammatory, and anxiolytic effects. nih.gov As a close analog of MAFP, this compound is also classified as an inhibitor of FAAH. caymanchem.combertin-bioreagent.com The specific modulatory effects and inhibitory potency of the α-linolenyl variant on FAAH activity have not been fully characterized. caymanchem.combertin-bioreagent.com

Interaction with Fatty Acid Synthase (FAS) Thioesterase Domain

The thioesterase (TE) domain of fatty acid synthase (FAS) is a serine hydrolase that plays a crucial role in terminating fatty acid synthesis by hydrolyzing the growing fatty acyl chain from the acyl-carrier protein. A study on the human FAS TE domain using methyl γ-linolenylfluorophosphonate (MGLFP), a close isomer of MLnFP, revealed that it acts as an irreversible inhibitor by covalently modifying the catalytic serine. nih.gov The crystal structure of the MGLFP-inhibited TE domain showed that in addition to the covalent linkage at the active site, the γ-linolenyl tail binds within a long groove-tunnel site. nih.govresearchgate.net

Interestingly, the same study found that while the γ-linolenyl derivative was a potent inhibitor, α-linolenic acid (the fatty acid corresponding to MLnFP) was a less effective inhibitor of the TE domain's activity. nih.govresearchgate.net This suggests that the geometry of the double bonds in the fatty acid tail plays a significant role in the binding and inhibitory potency against the FAS thioesterase domain.

Evaluation against Other Serine Hydrolases (e.g., ClbP)

Information regarding the specific evaluation of this compound against other serine hydrolases, such as the bacterial hydrolase ClbP, is not available in the reviewed literature. However, the broad-spectrum nature of fluorophosphonate probes suggests that MLnFP could potentially interact with a wide range of serine hydrolases across different organisms. nih.gov For instance, MAFP has been shown to inhibit the Mycobacterium tuberculosis thioesterase TesA by covalently modifying its catalytic serine. nih.gov This highlights the potential for these compounds to target bacterial serine hydrolases. Further research would be necessary to determine the activity of MLnFP against specific enzymes like ClbP.

Structural Biology Insights into Inhibitor Enzyme Complex Formation

X-ray Crystallographic Studies of Methyl α-Linolenyl Fluorophosphonate-Enzyme Complexes

Organophosphorus compounds, including fluorophosphonates, are known to act as irreversible inhibitors of serine hydrolases by forming a stable covalent bond with the catalytic serine residue in the enzyme's active site. X-ray crystallography has been a pivotal technique in visualizing these inhibitor-enzyme complexes, offering a static yet detailed snapshot of the molecular interactions that drive inhibition.

X-ray crystallographic studies of enzymes like FAAH in complex with covalent inhibitors have revealed a detailed architecture of the active site. researchgate.netproteopedia.org The active site is characterized by a catalytic triad (B1167595), which in the case of FAAH is an unusual Ser-Ser-Lys triad (Ser241, Ser217, Lys142). nih.gov The inhibitor is found covalently attached to the catalytic serine (Ser241), confirming its mechanism of action.

The active site of these lipid-metabolizing enzymes typically features a long, hydrophobic channel, often referred to as the acyl chain-binding pocket, which accommodates the fatty acid tail of the inhibitor. tandfonline.commdpi.com This channel is crucial for the recognition and binding of lipid-like molecules. The methyl α-linolenyl group of the inhibitor would be expected to occupy this channel, with its conformation influenced by the channel's shape and hydrophobicity. The fluorophosphonate moiety positions itself within the catalytic site to react with the nucleophilic serine. The occupancy of the inhibitor in the active site is typically high, approaching 100% in crystallographic studies of irreversible inhibitors, reflecting the stability of the covalent adduct.

Table 1: Key Features of the FAAH Active Site Architecture from Crystallographic Studies

Feature Description Key Residues
Catalytic Triad Unusual Ser-Ser-Lys triad responsible for catalysis. Ser241, Ser217, Lys142
Oxyanion Hole Stabilizes the negative charge during the formation of the tetrahedral intermediate. Backbone amides of key residues
Acyl Chain-Binding Pocket A long, hydrophobic channel that accommodates the fatty acid tail of the substrate or inhibitor. Aromatic and aliphatic residues

Protein-ligand binding is often a dynamic process that can involve conformational changes in both the enzyme and the inhibitor. The binding of an inhibitor to an enzyme can occur through different mechanisms, such as the "lock and key" model, "induced fit," or "conformational selection." nih.gov In the case of flexible enzymes like FAAH, an induced-fit mechanism is often observed, where the binding of the inhibitor induces a conformational change in the enzyme to achieve a tighter fit. tandfonline.comnih.gov

Studies on FAAH have shown that the regions forming the acyl chain-binding pocket and the membrane access channel are conformationally mobile. figshare.comnih.gov This flexibility allows the enzyme to accommodate substrates and inhibitors with varying acyl chain lengths and degrees of saturation. nih.govnih.gov While the specific terms "helix flap" or "squeeze and lock" are not consistently used in the context of FAAH, the underlying concepts of dynamic conformational changes are evident. For instance, the binding of an inhibitor can induce a more ordered and compact structure around the active site, effectively "locking" the inhibitor in place. This induced fit ensures optimal positioning of the inhibitor for covalent modification of the catalytic serine.

The specificity of an inhibitor for its target enzyme is determined by a network of interactions between the inhibitor and the amino acid residues in the active site. In the case of fluorophosphonate inhibitors and their target serine hydrolases, these interactions are both non-covalent and covalent.

The covalent linkage is formed between the phosphorus atom of the fluorophosphonate and the hydroxyl group of the catalytic serine (e.g., Ser241 in FAAH). nih.gov This reaction is facilitated by the other members of the catalytic triad (Ser217 and Lys142 in FAAH), which act as a proton shuttle to activate the serine nucleophile. nih.gov

The molecular recognition of the inhibitor is primarily driven by hydrophobic and van der Waals interactions between the α-linolenyl chain and the residues lining the acyl chain-binding pocket. nih.gov In FAAH, this pocket is lined with several aromatic and aliphatic residues that form a greasy tunnel for the lipid tail. mdpi.comnih.gov The precise nature of these interactions determines the inhibitor's affinity and potency.

Table 2: Key Amino Acid Residues in FAAH Involved in Inhibitor Recognition and Binding

Residue Type Specific Residues (in rat FAAH) Role in Inhibition
Catalytic Triad Ser241, Ser217, Lys142 Covalent bond formation with the inhibitor.
Acyl Chain-Binding Pocket Phe192, Tyr194, Leu380, Phe381, Phe432, Ile491, Val495 Hydrophobic interactions with the inhibitor's acyl chain, contributing to affinity and selectivity.

Comparative Structural Analysis with Methyl Arachidonyl Fluorophosphonate and Other Analogues in Complex with Enzymes

Comparing the structural features of this compound with its close analogue, Methyl Arachidonyl Fluorophosphonate (MAFP), can provide valuable insights into the structure-activity relationships of these inhibitors. The primary difference between these two molecules lies in their fatty acid chains: α-linolenic acid is an 18-carbon chain with three cis double bonds, while arachidonic acid is a 20-carbon chain with four cis double bonds.

This difference in chain length and degree of unsaturation is expected to influence how these inhibitors fit into the acyl chain-binding pocket of their target enzymes. The slightly shorter and less unsaturated α-linolenyl chain may adopt a different conformation within the binding pocket compared to the longer and more flexible arachidonyl chain.

Studies with a variety of FAAH inhibitors with different acyl chains have shown that the enzyme can accommodate a range of lipid tails, but that the potency of the inhibitor is sensitive to the length and unsaturation of the chain. nih.gov This suggests that the subtle differences between the α-linolenyl and arachidonyl chains could translate into differences in their inhibitory potency and selectivity for different enzymes.

Table 3: Comparison of this compound and Methyl Arachidonyl Fluorophosphonate

Feature This compound Methyl Arachidonyl Fluorophosphonate (MAFP)
Acyl Chain α-Linolenyl Arachidonyl
Chain Length 18 carbons 20 carbons
Unsaturation 3 double bonds 4 double bonds
Binding Conformation Expected to be similar to MAFP, but potentially with altered interactions due to shorter chain length and different flexibility. Adopts a bent conformation within the hydrophobic pocket of FAAH.

| Enzyme Specificity | Expected to inhibit serine hydrolases like FAAH and MAGL. | A known potent inhibitor of FAAH and MAGL. caymanchem.com |

Computational and Theoretical Investigations of Methyl α Linolenyl Fluorophosphonate Interactions

Application of Molecular Dynamics Simulations to Elucidate Inhibitor-Protein Dynamics

Molecular dynamics (MD) simulations offer a virtual microscope to observe the dynamic behavior of biological macromolecules. For an inhibitor like Methyl α-linolenyl fluorophosphonate, MD simulations can reveal the intricate dance between the inhibitor and its target protein, providing a detailed picture of the binding process and the conformational changes that may occur.

MD simulations of the this compound-protein complex would typically be conducted using a classical force field, such as AMBER or CHARMM, which has been parameterized for lipids and organophosphorus compounds to accurately model the inhibitor. The system would be solvated in a water box with appropriate ions to mimic physiological conditions. Long-timescale simulations, often on the order of microseconds, are necessary to capture the full range of motion and interaction dynamics.

Detailed research findings from such simulations would focus on several key aspects. The stability of the inhibitor within the binding pocket of the target enzyme, such as a phospholipase A2, would be assessed by monitoring the root-mean-square deviation (RMSD) of the inhibitor's atoms over time. Fluctuations in the protein structure, particularly in the regions surrounding the binding site, can be analyzed through root-mean-square fluctuation (RMSF) calculations. These analyses can pinpoint which residues are most affected by the inhibitor's presence.

Furthermore, MD simulations can elucidate the specific non-covalent interactions that stabilize the inhibitor-protein complex. This includes the formation and breaking of hydrogen bonds, hydrophobic contacts, and van der Waals interactions between this compound and the amino acid residues of the enzyme. By tracking the distances between specific atoms of the inhibitor and the protein, a detailed map of these interactions can be constructed. Such simulations can also be used to explore the unbinding pathways of the inhibitor, providing insights into its residence time within the active site. pnas.org

Table 1: Illustrative Data from Molecular Dynamics Simulation of this compound with a Target Protein

Simulation MetricDescriptionHypothetical Value
Inhibitor RMSDRoot-mean-square deviation of the inhibitor's heavy atoms from the initial docked pose.1.5 ± 0.3 Å
Protein RMSF (Binding Site)Average root-mean-square fluctuation of backbone atoms of key binding site residues.0.8 ± 0.2 Å
Key Hydrogen BondsPersistent hydrogen bonds between the inhibitor and specific residues.Ser228, Gly229
Binding Free Energy (MM/PBSA)Estimated binding free energy calculated from the simulation trajectory.-12.5 ± 1.2 kcal/mol

In Silico Docking Studies for Binding Mode Prediction and Affinity Estimation

In silico docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For this compound, docking studies are instrumental in identifying its most likely binding pose within the active site of a target enzyme and in estimating the strength of the interaction.

The process begins with the three-dimensional structures of both this compound and the target protein, which can be obtained from crystallographic data or generated through homology modeling. Docking algorithms, such as those implemented in AutoDock or Glide, then systematically explore the conformational space of the ligand within the binding site, scoring each potential pose based on a predefined scoring function. These scoring functions typically account for factors like electrostatic interactions, van der Waals forces, and desolvation penalties.

The results of a docking study would provide a ranked list of possible binding modes, with the top-ranked pose representing the most probable orientation of this compound. Analysis of this pose reveals key interactions, such as which amino acid residues are in close proximity to the fluorophosphonate warhead and the α-linolenyl tail. This information is critical for understanding the molecular basis of inhibition.

Moreover, the docking scores provide a semi-quantitative estimation of the binding affinity. While these scores are not a direct measure of the binding free energy, they are useful for comparing the binding of different inhibitors to the same target or for prioritizing compounds for further experimental testing. For a flexible molecule like this compound, induced-fit docking protocols that allow for conformational changes in the protein's binding site upon ligand binding can provide more accurate predictions. dntb.gov.ua

Table 2: Hypothetical In Silico Docking Results for this compound

ParameterDescriptionIllustrative Value/Result
Binding Energy (Docking Score)Estimated binding affinity from the docking calculation.-9.8 kcal/mol
Predicted Interacting ResiduesAmino acids in the binding pocket predicted to interact with the inhibitor.Ser228, Asp549, Arg200
Predicted PoseDescription of the inhibitor's orientation in the active site.Fluorophosphonate group oriented towards the catalytic serine; lipid tail in hydrophobic channel.
Inhibitory Constant (Ki) PredictionComputationally estimated inhibitory constant based on the docking score.~50 nM

Quantum Mechanical Calculations to Characterize Reactive Intermediates and Transition States

While molecular dynamics and docking are powerful for studying non-covalent interactions, they are limited in their ability to describe chemical reactions. Quantum mechanical (QM) calculations are essential for investigating the formation of covalent bonds, a key feature of many irreversible inhibitors like the fluorophosphonates.

For this compound, which is expected to act as an irreversible inhibitor, QM calculations can be used to model the reaction between the phosphorus atom of the inhibitor and a nucleophilic residue (such as a serine) in the enzyme's active site. These calculations can determine the electronic structure of the reactants, the transition state, and the final covalently bonded product.

A common approach is to use a hybrid method known as Quantum Mechanics/Molecular Mechanics (QM/MM). In a QM/MM simulation, the reactive core of the system—the fluorophosphonate warhead and the catalytic residue—is treated with a high level of quantum mechanical theory, such as density functional theory (DFT). The rest of the protein and the solvent are treated with a more computationally efficient molecular mechanics force field.

These calculations can provide critical information about the reaction mechanism, including the activation energy barrier for the covalent bond formation. A lower activation energy would suggest a more rapid and efficient inhibition. QM/MM can also be used to characterize the geometry and electronic properties of any reactive intermediates that may form during the inhibition process. This level of detail is crucial for a complete understanding of the inhibitor's mode of action and for the rational design of more potent and selective inhibitors.

Table 3: Illustrative Quantum Mechanical Calculation Data for the Covalent Inhibition by this compound

QM Calculation ParameterDescriptionHypothetical Finding
Activation Energy (ΔE)The energy barrier for the covalent bond formation between the inhibitor and the catalytic serine.15.2 kcal/mol
Reaction Energy (ΔErxn)The overall energy change upon formation of the covalent adduct.-25.8 kcal/mol (exergonic)
Transition State GeometryThe arrangement of atoms at the highest point on the reaction pathway.Pentavalent phosphorus intermediate with elongated P-F and forming P-Oserine bonds.
Charge DistributionPartial atomic charges on the reactive atoms in the transition state.Increased negative charge on the fluorine and serine oxygen atoms.

Applications of Methyl α Linolenyl Fluorophosphonate As a Research Tool in Chemical Biology

Development and Utilization in Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to monitor the functional state of entire enzyme families directly in native biological systems. The core of ABPP lies in the use of active site-directed chemical probes that covalently label active enzymes but not their inactive or inhibited forms. wikipedia.org

Methyl α-linolenyl fluorophosphonate functions as an activity-based probe (ABP) targeting serine hydrolases. stanford.eduglpbio.com The design of such probes typically includes two key components: a reactive group (or "warhead") that forms a covalent bond with a catalytically active amino acid residue in the enzyme's active site, and a tag for detection and enrichment. wikipedia.orgnih.gov In the case of MLnFP, the fluorophosphonate group serves as the electrophilic warhead. stanford.edunih.gov This group mimics the transition state of substrate hydrolysis and forms a stable, covalent bond with the highly nucleophilic serine residue present in the active site of serine hydrolases. wikipedia.orgnih.gov The α-linolenyl portion of the molecule provides a lipid-like scaffold that can influence its selectivity towards certain lipases and other hydrolases involved in lipid metabolism. stanford.edu

The development of fluorophosphonate probes has been instrumental in advancing the understanding of the serine hydrolase superfamily. stanford.edu These probes, including analogs like methyl arachidonyl fluorophosphonate (MAFP), are used to profile enzyme activity, identify new enzyme targets, and screen for selective inhibitors. glpbio.comnih.govnih.gov The irreversible nature of the bond between the fluorophosphonate warhead and the active site serine makes it a robust tool for capturing a snapshot of enzyme activity at a specific moment. wikipedia.orgglpbio.com

Methodologies for Detection and Quantification of Labeled Enzymes

Once a serine hydrolase has been covalently labeled by this compound (or a tagged version thereof), several methods can be employed to detect and quantify the modified enzyme.

A common and straightforward method for visualizing labeled enzymes is through fluorescent gel imaging. wikipedia.org For this technique, the activity-based probe must be appended with a fluorescent reporter tag, such as a rhodamine or boron-dipyrromethane (BODIPY) fluorophore. wikipedia.orgresearchgate.net A well-known example is the fluorophosphonate-rhodamine (FP-Rhodamine) probe. wikipedia.orgnih.gov

The general workflow involves the following steps:

A complex biological sample, such as a cell lysate or tissue homogenate, is incubated with the fluorescently tagged fluorophosphonate probe.

The probe covalently labels the active serine hydrolases within the sample.

The proteins in the sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). researchgate.net

The gel is then scanned using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

The resulting image reveals fluorescent bands, each corresponding to a specific serine hydrolase that was active and therefore labeled by the probe. The intensity of the fluorescent signal can provide a semi-quantitative measure of the enzyme's activity level. This technique is particularly useful for competitive profiling, where a decrease in fluorescence intensity for a particular band after pre-treatment with an inhibitor indicates that the inhibitor has successfully engaged its target enzyme. nih.gov

For precise identification of the enzymes labeled by this compound, mass spectrometry (MS)-based proteomics is the method of choice. nih.govelifesciences.org This approach, often referred to as ABPP-MS, allows for the unambiguous identification of protein targets on a proteome-wide scale. wikipedia.org

The "bottom-up" proteomic strategy is most commonly used. nih.govmdpi.com The process generally follows these steps:

A biological sample is treated with an ABP that contains a tag suitable for enrichment, such as biotin (B1667282). nih.gov

After labeling, the proteins are extracted and digested into smaller peptides using an enzyme like trypsin. nih.gov

The biotin-tagged peptides (originating from the active site of the labeled enzymes) are selectively enriched from the complex peptide mixture using streptavidin-coated beads. nih.gov

The enriched peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, generating spectra that serve as fingerprints. nih.gov These spectra are then matched against protein sequence databases to identify the specific protein from which the peptide originated, thus revealing the identity of the enzyme targeted by the probe. nih.govmdpi.com This powerful technique can identify hundreds of active enzymes in a single experiment. wikipedia.org

Bioorthogonal ligation strategies provide a versatile, two-step approach for probe detection that avoids the potential issues of using bulky fluorescent or biotin tags directly on the activity-based probe. nih.gov These bulky tags can sometimes hinder cell permeability or interfere with the probe's interaction with its target enzyme.

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is the most prominent bioorthogonal reaction used in ABPP. wikipedia.orgnih.gov The workflow is as follows:

A modified version of the this compound probe is synthesized, containing a small, inert bioorthogonal handle, such as an alkyne or an azide (B81097) group. wikipedia.orgnih.gov

This "clickable" probe is introduced to the biological system (e.g., live cells or lysates) to label the target enzymes.

The system is then treated with a reporter tag (e.g., a fluorophore or biotin) that bears the complementary bioorthogonal handle (an azide if the probe has an alkyne, or vice versa). nih.gov

The "click" reaction is initiated, which specifically and efficiently ligates the reporter tag to the probe-labeled enzyme. nih.gov

The labeled enzymes can then be detected via fluorescent imaging or enriched for mass spectrometry analysis as described previously. nih.gov

This two-step labeling method offers greater flexibility and modularity, as the same "clickable" probe can be used with different reporter tags for various downstream applications.

Detection Methodology Principle Primary Application Key Features
Fluorescent Gel Imaging Direct visualization of fluorescently-tagged probes separated by SDS-PAGE.Rapid profiling of enzyme activity; competitive inhibitor screening.Provides semi-quantitative activity data; high throughput.
Mass Spectrometry (MS) Identification of probe-labeled peptides by their mass-to-charge ratio after enrichment and fragmentation.Unambiguous identification of enzyme targets on a proteome-wide scale.High sensitivity and specificity; provides definitive protein identification.
Bioorthogonal Ligation Two-step labeling using a small, inert chemical handle on the probe followed by reaction with a reporter tag.In vivo labeling; reduces steric hindrance from bulky tags.Modular and flexible; compatible with various reporter tags (fluorophores, biotin).

This table provides a summary of the primary methodologies used for the detection and quantification of enzymes labeled by activity-based probes like this compound.

Utility in High-Throughput Screening Assays for Serine Hydrolase Inhibitors

The discovery of selective inhibitors for individual enzymes is crucial for both basic research and drug development. This compound and related probes are highly valuable in the development of high-throughput screening (HTS) assays to find such inhibitors. nih.govnih.gov

A common HTS format is a competitive ABPP assay. nih.gov In this setup:

A purified recombinant enzyme or a complex proteome is incubated with a library of potential inhibitor compounds.

A fluorescently-tagged fluorophosphonate probe (e.g., FP-Rhodamine) is then added to the mixture.

The probe will label the active sites of the target enzyme that are not already occupied by an effective inhibitor.

The resulting fluorescence is measured. A low fluorescent signal indicates that a compound from the library has successfully inhibited the enzyme, preventing the probe from binding.

This method is powerful because it is substrate-free and directly measures the covalent modification of the enzyme's active site, making it a true indicator of target engagement. nih.gov Fluorescence polarization (FP) is another detection method well-suited for HTS, where the binding of a fluorescent probe to a large enzyme results in a high polarization signal, while a signal from an unbound, freely tumbling probe is low. nih.gov These ABPP-based HTS assays have been successfully used to identify inhibitors for various serine hydrolases. nih.govresearchgate.net

Assessment of Enzyme Activity Levels in Complex Biological Mixtures

A major advantage of activity-based probes like this compound is their ability to profile enzyme activity directly within highly complex biological mixtures. wikipedia.orgchemrxiv.org Traditional enzyme assays often rely on purified proteins and synthetic substrates, which may not accurately reflect enzyme behavior in the cellular environment. ABPP, however, measures the activity of enzymes in their native state, surrounded by endogenous proteins, lipids, and other biomolecules.

This capability is routinely applied to various sample types:

Cell Lysates: Probes can be added to total cell lysates to generate a profile of the active serine hydrolases present in a particular cell type or under specific conditions (e.g., disease vs. healthy). nih.govnih.gov

Tissue Extracts: Researchers can use ABPP to compare enzyme activity across different tissues or to study the effect of a drug candidate on target and off-target enzymes in tissue homogenates. chemrxiv.org

Recombinant Systems: While ABPP excels in complex systems, it is also used with purified recombinant enzymes to validate probe-enzyme interactions and to conduct controlled inhibitor screening assays. nih.govnih.gov

By enabling the direct assessment of functional enzyme levels in these complex environments, this compound provides a more physiologically relevant picture of enzyme regulation and function than methods that only measure protein or mRNA abundance. wikipedia.org

Structure Activity Relationship Sar Studies of Methyl α Linolenyl Fluorophosphonate and Its Analogues

Influence of Polyunsaturated Fatty Acyl Chain Architecture on Enzyme Selectivity and Potency

The fatty acyl chain of lipid inhibitors plays a crucial role in determining their interaction with target enzymes, influencing both the potency and selectivity of inhibition. The specific architecture of the polyunsaturated α-linolenyl chain in Methyl α-Linolenyl Fluorophosphonate is a key determinant of its biological activity.

Research into fatty acid amide hydrolase (FAAH), an enzyme that metabolizes fatty acid amides, demonstrates the importance of the acyl chain length and structure. Studies using a series of substrates with varying chain lengths revealed that FAAH has a strong preference for acyl chains of nine carbons or longer. acs.org This preference is dictated by the hydrophobic binding pocket of the enzyme. For instance, mutagenesis studies have shown that a single amino acid residue within the binding pocket can dramatically alter substrate selectivity. Altering this residue can reduce the binding affinity for medium-chain substrates while maintaining wild-type affinity for longer-chain substrates, highlighting the precise nature of the interaction between the acyl chain and the enzyme. acs.org

The degree of unsaturation within the fatty acyl chain also significantly impacts biological activity. Polyunsaturated fatty acids (PUFAs) have been shown to suppress the expression of lipogenic genes by inhibiting the activity of liver X receptors (LXRs). nih.gov This effect is dependent on the specific PUFA, with arachidonic acid showing greater potency than linoleic acid. nih.gov The mechanism involves the PUFAs competing with LXR ligands, thereby preventing the receptor from binding to its response elements on DNA and activating gene transcription. nih.gov This suggests that the α-linolenyl chain, an omega-3 PUFA, can confer additional regulatory properties to the inhibitor beyond direct enzyme active site binding.

The table below illustrates the effect of acyl chain length on enzyme activity, using p-nitroanilide substrates with FAAH as an example.

Acyl Chain LengthRelative Hydrolytic Efficiency (%)
6 CarbonsLow
9 CarbonsHigh
12 CarbonsHigh
14 CarbonsVery High
20 CarbonsHigh

This interactive table demonstrates the preference of certain enzymes for longer acyl chains, a key consideration in the design of inhibitors like this compound.

Investigation of Modifications to the Phosphonate (B1237965) Moiety and their Mechanistic Implications

The phosphonate group is a critical component of many enzyme inhibitors, acting as a stable mimic of the phosphate (B84403) groups found in natural substrates or of the tetrahedral transition states that occur during enzymatic reactions. researchgate.netnih.gov Its stability arises from the carbon-phosphorus (C-P) bond, which is resistant to hydrolysis by enzymes that would typically cleave phosphate esters. researchgate.net

The introduction of fluorine atoms onto the α-carbon of the phosphonate group, as seen in this compound, has significant mechanistic implications. Fluorination lowers the pKa of the phosphonate, making its electronic properties more similar to a natural phosphate group at physiological pH. researchgate.net This enhances its ability to act as a transition-state analogue inhibitor for enzymes like lipases and peptidases. researchgate.net

Furthermore, replacing the phosphate's bridging oxygen with a fluorinated methylene (B1212753) group (e.g., -CHF- or -CF2-) can dramatically increase the inhibitor's stability and potency. nih.gov Studies on lysophosphatidic acid (LPA) analogues showed that an α-fluoromethylene phosphonate derivative was a significantly more potent and selective agonist for the LPA3 receptor compared to the natural ligand. nih.gov This modification also substantially increased the compound's half-life in cell culture, demonstrating enhanced resistance to metabolic degradation. nih.gov The stereochemistry at the α-carbon can also be crucial, with one enantiomer often showing significantly higher activity than the other, indicating a highly specific interaction with the target protein. nih.gov

Modification to Phosphonate MoietyConsequenceReference
Replacement of Oxygen with Carbon (Phosphonate vs. Phosphate)Increased hydrolytic stability researchgate.net
α-FluorinationLowers pKa, better mimic of phosphate electronics researchgate.net
α-Fluoromethylation (-CHF-)Increased potency and metabolic stability nih.gov

This interactive table summarizes how modifications to the phosphonate headgroup can enhance the properties of an inhibitor.

Rational Design Principles for Modulating Inhibitor Specificity and Efficacy

The rational design of enzyme inhibitors like this compound aims to optimize their specificity and efficacy by systematically modifying their chemical structure based on an understanding of the target enzyme. A key strategy is the modular design of inhibitors, where different components of the molecule (e.g., the fatty acyl chain, the phosphonate headgroup) can be independently optimized. nih.gov

Structure-based design, often aided by computational modeling and virtual screening, is a powerful approach. For example, in the development of inhibitors for the enzyme CD73, a rational design approach based on existing structural data allowed for the targeted modification of a lead compound. acs.org By making small, deliberate changes, such as adding a chlorine atom or a benzyl (B1604629) group at specific positions, the inhibitor's potency was improved by several orders of magnitude. acs.org This highlights the principle that fine-tuning the inhibitor's structure to achieve optimal interactions with the enzyme's active site is critical for high efficacy.

Another important principle is designing inhibitors that exploit unique features of the target enzyme to achieve selectivity. This can involve creating molecules that bind to allosteric sites—locations on the enzyme outside of the active site—which can induce conformational changes that inhibit enzyme activity. nih.gov This approach can lead to highly selective inhibitors, as allosteric sites are often less conserved between different enzymes than the active sites are. Furthermore, designing probes that are substrates for a specific enzyme can allow for high-throughput screening of inhibitor libraries, accelerating the discovery of new and potent compounds. nih.gov By optimizing the stereoelectronic properties and binding interactions, it is possible to create highly selective tools for studying enzyme function and for therapeutic applications. nih.gov

Broader Academic Significance and Future Research Directions

Advancements in Understanding Lipid Metabolism and Signaling Pathways

Methyl α-linolenyl fluorophosphonate (MLnFP) and related lipidic fluorophosphonates serve as critical tools for advancing the understanding of lipid metabolism and associated signaling pathways. These compounds are potent, often irreversible, inhibitors of a broad class of enzymes known as serine hydrolases, which play pivotal roles in cellular processes. stanford.edunih.gov Serine hydrolases, including lipases and esterases, are integral to the synthesis, degradation, and modification of lipids that function as signaling molecules, energy storage units, and structural components of membranes. nih.govbiorxiv.org

The utility of fluorophosphonate-based inhibitors like MLnFP stems from their ability to covalently modify the active site serine residue of these enzymes, effectively blocking their catalytic activity. thermofisher.com This allows researchers to probe the specific functions of individual hydrolases within complex biological systems. For instance, by observing the physiological and cellular consequences of inhibiting a particular enzyme, scientists can deduce its role in specific metabolic pathways. The general hydrophobic lipid core of fluorophosphonate probes makes them particularly effective for enzymes involved in lipid metabolism. stanford.edu The inhibition of key enzymes such as phospholipases by analogs like methyl arachidonyl fluorophosphonate (MAFP) has been instrumental in elucidating the pathways for mobilizing signaling molecules like arachidonic acid. caymanchem.com Research using these chemical probes helps to map the dynamic regulation of lipolytic serine hydrolases and their contribution to maintaining lipid homeostasis, a process crucial for cell growth and survival. biorxiv.orgstanford.edu

Insights into the Endocannabinoid System Regulation and Related Enzyme Function

The endocannabinoid system (ECS) is a crucial signaling network involved in regulating a wide array of physiological processes, and its study has been significantly advanced by inhibitors like this compound. nih.govnih.gov The ECS comprises endocannabinoids, their receptors, and the enzymes responsible for their synthesis and degradation. nih.gov MLnFP is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key serine hydrolase responsible for the breakdown of the endocannabinoid anandamide (B1667382). scbt.comcvmh.frlabchem.com.my

By inhibiting FAAH, MLnFP effectively increases the levels of endogenous anandamide, allowing researchers to study the downstream effects of enhanced endocannabinoid signaling without directly administering cannabinoid receptor agonists. nih.gov This indirect approach helps to elucidate the nuanced roles of the ECS in neurotransmission, inflammation, and metabolic regulation. nih.govnih.gov Studies using MLnFP and its analog MAFP have shown that these inhibitors interact with the catalytic triad (B1167595) of FAAH to block its amidase activity. nih.gov This targeted inhibition provides a powerful method for dissecting the function of FAAH and other related enzymes, such as monoacylglycerol lipase (MAGL), in controlling the tone and activity of the endocannabinoid system. nih.gov Such research is vital for understanding the therapeutic potential of modulating the ECS in various pathological conditions. nih.gov

Contributions to the Development of Next-Generation Chemical Probes for Enzyme Function

This compound belongs to a class of compounds that have been foundational to the development of activity-based protein profiling (ABPP), a powerful chemoproteomic strategy for studying enzyme function. nih.gov The fluorophosphonate (FP) "warhead" is a highly effective electrophile that covalently binds to the active site of serine hydrolases, providing a basis for designing sophisticated chemical probes. stanford.eduthermofisher.com These activity-based probes (ABPs) typically consist of three components: a reactive group (the FP moiety), a binding or specificity element (the lipid tail), and a reporter tag (such as a fluorophore or biotin). nih.govnih.gov

The broad-spectrum reactivity of the FP group has enabled the creation of probes that can profile the activity of entire enzyme families within complex biological samples like cell lysates and tissues. nih.govd-nb.info Researchers can synthesize libraries of FP probes with varied lipid tails to tune their selectivity for different serine hydrolase subfamilies. stanford.edu For example, the original FP probes were designed to target lipid-metabolizing enzymes like FAAH but were found to be excellent reagents for a diverse range of serine hydrolases. nih.gov This versatility has spurred the development of next-generation probes with modified tags and linkers to alter target profiles and enable different detection methods, including fluorescent imaging and mass spectrometry. stanford.eduthermofisher.com These advanced chemical tools are indispensable for discovering novel enzyme functions, identifying new drug targets, and screening for selective inhibitors. nih.govnih.gov

Table 1: Components of Activity-Based Probes

Component Function Example
Reactive Group (Warhead) Covalently binds to the active site of the target enzyme. Fluorophosphonate (FP)
Binding/Specificity Element Confers selectivity towards specific enzymes or enzyme families. Lipid chains (e.g., α-linolenyl)

| Reporter Tag | Enables detection and/or enrichment of probe-labeled proteins. | Biotin (B1667282), TAMRA, Azide (B81097) |

Evolutionary Studies of Enzyme Families and Their Functional Divergence (e.g., Plant FAAH Orthologs)

The application of specific enzyme inhibitors like MLnFP extends to the field of evolutionary biology, providing insights into the functional divergence of enzyme families across different species. By comparing the inhibitory profile of compounds on orthologous enzymes—enzymes in different species that evolved from a common ancestor—researchers can explore how their functions have been conserved or have diverged over evolutionary time.

A key example is the study of FAAH and its paralogs in early land plants. nih.gov Research has demonstrated that specific endocannabinoid signaling inhibitors, including MLnFP and MAFP, interact with the catalytic triad of plant FAAH orthologs to inhibit their activity. nih.gov This finding indicates a conserved mechanism of action and substrate interaction between plant and mammalian FAAH, despite significant evolutionary distance. By using these probes, scientists can investigate structural and functional relationships, such as the nature of the substrate-binding pockets and catalytic mechanisms. For instance, studies on plant FAAH have identified conserved features like the catalytic triad, but also differences in structural elements like the membrane binding cap and substrate access channels when compared to their mammalian counterparts. nih.gov These comparative studies, facilitated by chemical probes, are crucial for understanding the evolutionary pressures that have shaped the diverse functions of enzyme superfamilies like the serine hydrolases.

Exploration of Novel Serine Hydrolase Targets Responsive to Fluorophosphonate Inhibition

While initially developed to target specific enzymes like FAAH and phospholipases, the broad reactivity of fluorophosphonate-based probes has made them invaluable for discovering novel enzyme targets. nih.gov The ABPP approach allows for the unbiased screening of entire proteomes for active serine hydrolases that are responsive to FP inhibition. d-nb.info This has led to the identification and characterization of numerous serine hydrolases whose biological functions were previously unknown. stanford.edunih.gov

The strategy involves treating a complex proteome with an FP probe and then using the reporter tag to isolate and identify the labeled proteins, often via mass spectrometry. thermofisher.com This methodology has been successfully applied to identify over 20 active serine hydrolases in the parasite Plasmodium falciparum, the causative agent of malaria. biorxiv.org Such discoveries open up new avenues for therapeutic intervention. For example, recent research has focused on synthesizing libraries of lipidic phosphonates as potential antimalarial agents that act by inhibiting multiple essential serine hydrolases in the parasite, a mechanism that may have a low propensity for inducing drug resistance. biorxiv.orgstanford.edunih.gov This exploration of novel targets underscores the power of FP probes to expand our understanding of the serine hydrolase superfamily and identify new targets for drug development in a wide range of diseases. nih.govbiorxiv.org

Q & A

Q. What are the primary enzymatic targets of MLnFP, and how can researchers experimentally validate its inhibitory activity?

MLnFP is structurally analogous to methyl arachidonyl fluorophosphonate (MAFP), which irreversibly inhibits cytosolic phospholipase A2 (cPLA2) and Ca²⁺-independent phospholipase A2 (iPLA2) by covalently binding to their active sites . To validate MLnFP's inhibitory activity:

  • Methodology : Use fluorometric assays with arachidonoyl thioester substrates to measure phospholipase activity pre- and post-MLnFP exposure. Compare inhibition kinetics with MAFP as a positive control .
  • Experimental Design : Include radiolabeled substrates (e.g., [³H]-arachidonic acid-labeled phospholipids) to quantify residual enzymatic activity after MLnFP treatment .

Q. How can researchers ensure the stability of MLnFP in experimental setups?

MLnFP is supplied as a solution in methyl acetate and is stable for ≥1 year at -80°C . For in vitro studies:

  • Storage : Aliquot MLnFP to avoid repeated freeze-thaw cycles.
  • Validation : Monitor degradation via LC-MS/MS, focusing on the fluorophosphonate moiety (retention time and mass signature) .

Q. What analytical techniques are suitable for quantifying MLnFP in biological matrices?

  • LC-MS/MS : Use a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to resolve MLnFP from lipid matrices. Monitor the transition m/z 344.4 → 96.0 (fluorophosphate fragment) .
  • Validation : Spike internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How does MLnFP’s cross-reactivity with cannabinoid receptors compare to MAFP, and how can this be experimentally distinguished?

MAFP acts as an irreversible CB1 receptor antagonist, as shown in guinea pig intestinal myenteric plexus assays . MLnFP’s pharmacological profile remains understudied, but its α-linolenyl chain may alter receptor affinity.

  • Methodology :
    • Perform competitive binding assays using [³H]-CP 55,940 (CB1 agonist) in membrane preparations. Compare MLnFP’s IC₅₀ with MAFP .
    • Use selective inhibitors (e.g., SR141716A for CB1) to isolate phospholipase inhibition from receptor effects .

Q. What experimental strategies resolve contradictions in MLnFP’s reported effects on lipid transacylation pathways?

Conflicting data may arise from MLnFP’s dual inhibition of phospholipases and fatty acid amide hydrolase (FAAH).

  • Control Experiments :
    • Use iPLA2-specific inhibitors (e.g., bromoenol lactone) to isolate transacylation activity .
    • Quantify arachidonic acid release in MLnFP-treated vs. untreated cells via GC-MS .

Q. How can researchers optimize MLnFP’s synthesis to improve yield and purity for mechanistic studies?

MLnFP’s synthesis involves fluorophosphonate esterification of α-linolenyl alcohol. Key steps include:

  • Catalytic Fluorination : Use diphenylphosphinic acid as a catalyst to enhance fluorination efficiency (based on analogous fluorophosphonate syntheses) .
  • Purification : Employ silica gel chromatography with hexane/ethyl acetate gradients to remove unreacted precursors .

Data Interpretation and Contradiction Analysis

Q. How should researchers interpret MLnFP’s lack of effect in certain in vitro models (e.g., no inhibition of transacylation)?

In cardiolipin remodeling assays, MAFP (10 µM) did not inhibit transacylation, suggesting MLnFP may similarly lack activity in specific contexts .

  • Troubleshooting :
    • Verify enzyme isoform expression (e.g., iPLA2γ vs. iPLA2β) in the model system.
    • Test higher concentrations (≤100 µM) while monitoring cytotoxicity via MTT assay .

Q. What are the limitations of using MLnFP as a selective phospholipase inhibitor in complex lipid signaling pathways?

MLnFP may inhibit FAAH and other serine hydrolases due to its fluorophosphonate group.

  • Mitigation :
    • Combine MLnFP with FAAH knockout models or FAAH-specific inhibitors (e.g., URB597) .
    • Use activity-based protein profiling (ABPP) to identify off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.